Cas no 2228592-25-2 (tert-butyl N-5-(3-bromopropyl)-2-methylphenylcarbamate)

tert-butyl N-5-(3-bromopropyl)-2-methylphenylcarbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-5-(3-bromopropyl)-2-methylphenylcarbamate
- 2228592-25-2
- EN300-1877376
- tert-butyl N-[5-(3-bromopropyl)-2-methylphenyl]carbamate
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- インチ: 1S/C15H22BrNO2/c1-11-7-8-12(6-5-9-16)10-13(11)17-14(18)19-15(2,3)4/h7-8,10H,5-6,9H2,1-4H3,(H,17,18)
- InChIKey: MZASYKLOHGSCIE-UHFFFAOYSA-N
- SMILES: BrCCCC1C=CC(C)=C(C=1)NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 327.08339g/mol
- 同位素质量: 327.08339g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 19
- 回転可能化学結合数: 6
- 複雑さ: 288
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- XLogP3: 3.9
tert-butyl N-5-(3-bromopropyl)-2-methylphenylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1877376-2.5g |
tert-butyl N-[5-(3-bromopropyl)-2-methylphenyl]carbamate |
2228592-25-2 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1877376-0.5g |
tert-butyl N-[5-(3-bromopropyl)-2-methylphenyl]carbamate |
2228592-25-2 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1877376-0.25g |
tert-butyl N-[5-(3-bromopropyl)-2-methylphenyl]carbamate |
2228592-25-2 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1877376-1.0g |
tert-butyl N-[5-(3-bromopropyl)-2-methylphenyl]carbamate |
2228592-25-2 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1877376-5.0g |
tert-butyl N-[5-(3-bromopropyl)-2-methylphenyl]carbamate |
2228592-25-2 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1877376-10.0g |
tert-butyl N-[5-(3-bromopropyl)-2-methylphenyl]carbamate |
2228592-25-2 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1877376-10g |
tert-butyl N-[5-(3-bromopropyl)-2-methylphenyl]carbamate |
2228592-25-2 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1877376-5g |
tert-butyl N-[5-(3-bromopropyl)-2-methylphenyl]carbamate |
2228592-25-2 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1877376-0.05g |
tert-butyl N-[5-(3-bromopropyl)-2-methylphenyl]carbamate |
2228592-25-2 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1877376-0.1g |
tert-butyl N-[5-(3-bromopropyl)-2-methylphenyl]carbamate |
2228592-25-2 | 0.1g |
$867.0 | 2023-09-18 |
tert-butyl N-5-(3-bromopropyl)-2-methylphenylcarbamate 関連文献
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1. Back matter
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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7. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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10. Betaine host–guest complexation with a calixarene receptor: enhanced in vitro anticancer effect†Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
tert-butyl N-5-(3-bromopropyl)-2-methylphenylcarbamateに関する追加情報
Research Brief on tert-butyl N-5-(3-bromopropyl)-2-methylphenylcarbamate (CAS: 2228592-25-2)
In recent years, the compound tert-butyl N-5-(3-bromopropyl)-2-methylphenylcarbamate (CAS: 2228592-25-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique bromopropyl and carbamate functional groups, has shown promising potential in various applications, including drug synthesis and medicinal chemistry. The following research brief provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
The synthesis of tert-butyl N-5-(3-bromopropyl)-2-methylphenylcarbamate involves a multi-step process, typically starting from 2-methyl-5-nitrophenol. Recent studies have optimized the reaction conditions to improve yield and purity, with particular emphasis on the bromination step. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound, ensuring its structural integrity and confirming the presence of the bromopropyl moiety, which is critical for its reactivity.
One of the key areas of research for this compound is its role as an intermediate in the synthesis of biologically active molecules. For instance, it has been utilized in the development of novel kinase inhibitors, which are of great interest in oncology and inflammation research. The bromopropyl group serves as a versatile handle for further functionalization, enabling the attachment of various pharmacophores. Recent studies have demonstrated its efficacy in forming stable conjugates with targeting moieties, enhancing the specificity and potency of the resulting drug candidates.
In addition to its synthetic utility, tert-butyl N-5-(3-bromopropyl)-2-methylphenylcarbamate has been investigated for its direct biological effects. Preliminary in vitro studies have shown that the compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. These findings suggest its potential as a lead compound for the development of anti-inflammatory agents. However, further in vivo studies are required to validate these observations and assess its pharmacokinetic properties.
The safety and toxicity profile of tert-butyl N-5-(3-bromopropyl)-2-methylphenylcarbamate have also been a subject of recent research. Toxicological assessments conducted in cell cultures and animal models indicate that the compound has a relatively low acute toxicity, making it a viable candidate for further development. Nevertheless, long-term exposure studies are necessary to fully understand its safety profile, particularly in the context of chronic therapeutic use.
Looking ahead, the potential applications of tert-butyl N-5-(3-bromopropyl)-2-methylphenylcarbamate extend beyond its current uses. Researchers are exploring its incorporation into prodrug systems, where its stability and reactivity can be leveraged to improve drug delivery. Additionally, its role in the synthesis of chiral compounds is being investigated, which could open new avenues in asymmetric synthesis and the development of enantiomerically pure pharmaceuticals.
In conclusion, tert-butyl N-5-(3-bromopropyl)-2-methylphenylcarbamate (CAS: 2228592-25-2) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its synthetic flexibility, combined with its emerging biological activities, positions it as a promising candidate for further exploration. Continued research efforts are expected to uncover new applications and optimize its utility in drug discovery and development.
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